![molecular formula C21H16ClF3N2O2 B6547743 N-(3-chloro-2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 946364-02-9](/img/structure/B6547743.png)

N-(3-chloro-2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

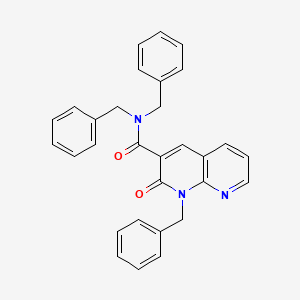

N-(3-chloro-2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16ClF3N2O2 and its molecular weight is 420.8 g/mol. The purity is usually 95%.

The exact mass of the compound N-(3-chloro-2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is 420.0852399 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The compound’s unique structure suggests potential antiviral properties. Researchers have explored its interactions with viral enzymes, particularly reverse transcriptase. By lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein, it exhibits improved drug potency against certain viruses .

Anti-Inflammatory Effects

The trifluoromethyl group in this compound may contribute to anti-inflammatory activity. Investigations have focused on its impact on inflammatory pathways, cytokine production, and immune responses. Further studies are needed to elucidate its mechanism of action .

Anticancer Potential

Given the prevalence of fluorine-containing compounds in cancer therapeutics, this compound’s trifluoromethyl group warrants attention. It could play a role in inhibiting tumor growth, angiogenesis, or metastasis. Researchers are actively exploring its effects on cancer cell lines and animal models .

Cardiovascular Applications

The dihydropyridine moiety suggests potential cardiovascular applications. Researchers have investigated its effects on calcium channels, vasodilation, and blood pressure regulation. Clinical trials may reveal its efficacy in managing hypertension or other cardiovascular conditions .

Antibacterial Properties

Thiazole derivatives, like this compound, often exhibit antibacterial activity. The presence of the 3-chloro-2-methylphenyl group may enhance its effectiveness against bacterial pathogens. Studies have explored its impact on various strains, including those causing renal failure, sepsis, and other infections .

Neurological Disorders

The pyridine ring in the compound hints at potential neurological applications. Researchers have investigated its interactions with neurotransmitter receptors, ion channels, or neuroprotective pathways. Preclinical studies may shed light on its efficacy in treating neurodegenerative diseases .

Agrochemicals and Catalysis

Fluorine-containing compounds often find use in agrochemicals and catalysis. While not extensively studied for these applications, the compound’s unique structure may offer opportunities in crop protection or chemical transformations .

Other Potential Uses

Beyond the mentioned fields, consider exploring the compound’s effects on metabolic pathways, enzyme inhibition, or protein–ligand interactions. Its multifaceted structure invites further investigation across diverse scientific domains .

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N2O2/c1-13-17(22)3-2-4-18(13)26-20(29)15-7-10-19(28)27(12-15)11-14-5-8-16(9-6-14)21(23,24)25/h2-10,12H,11H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDKKTCFJZYZPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547663.png)

![1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547671.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547682.png)

![1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547690.png)

![1-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547704.png)

![1-[(3-chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6547711.png)

![N-(3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547713.png)

![6-oxo-N-[4-(propan-2-yl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547726.png)

![N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547731.png)

![N-(2,5-dimethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547746.png)

![N-(2,5-difluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547750.png)

![1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547760.png)

![1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547770.png)